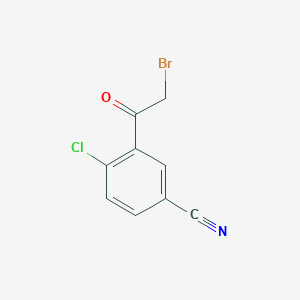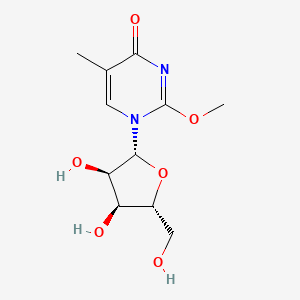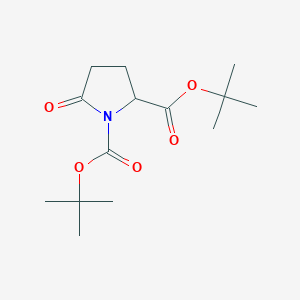
3-hydroxy-2-oxo(1,2-13C2)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is a labeled form of pyruvic acid, where the carbon atoms at positions 1 and 2 are replaced with the isotope carbon-13. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-oxo(1,2-13C2)propanoic acid typically involves the isotopic labeling of pyruvic acid. One common method is the carboxylation of 13C-labeled acetaldehyde with carbon dioxide under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for research and commercial applications.
化学反应分析
Types of Reactions
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce acetic acid and carbon dioxide.
Reduction: Reduction reactions can convert it into lactic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvates depending on the reagents used.
科学研究应用
3-Hydroxy-2-oxo(1,2-13C2)propanoic acid is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Investigating cellular respiration and metabolic flux analysis.
Medicine: Researching metabolic disorders and developing diagnostic tools.
Industry: Used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in glycolysis and the citric acid cycle. The isotopic labeling allows researchers to trace the metabolic fate of the compound and study the molecular targets and pathways involved in its metabolism.
相似化合物的比较
Similar Compounds
Pyruvic acid: The non-labeled form of the compound.
Lactic acid: A reduction product of pyruvic acid.
Acetic acid: An oxidation product of pyruvic acid.
Uniqueness
The unique aspect of 3-hydroxy-2-oxo(1,2-13C2)propanoic acid lies in its isotopic labeling, which provides a powerful tool for tracing and studying metabolic processes in a way that non-labeled compounds cannot.
属性
分子式 |
C3H4O4 |
|---|---|
分子量 |
106.05 g/mol |
IUPAC 名称 |
3-hydroxy-2-oxo(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i2+1,3+1 |
InChI 键 |
HHDDCCUIIUWNGJ-SUEIGJEOSA-N |
手性 SMILES |
C([13C](=O)[13C](=O)O)O |
规范 SMILES |
C(C(=O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one](/img/structure/B12951590.png)
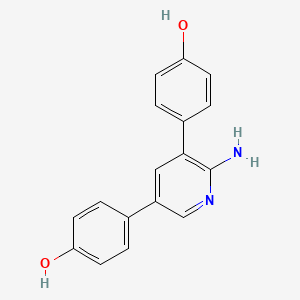


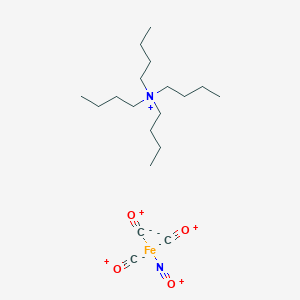
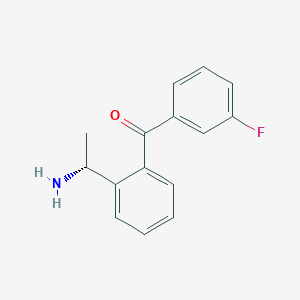
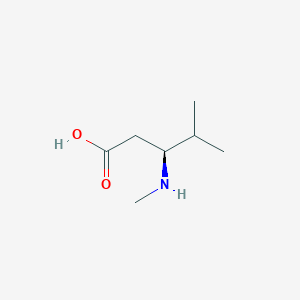
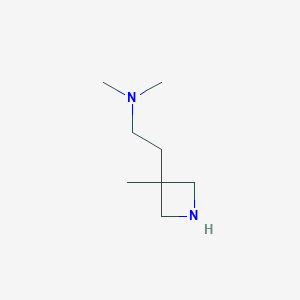
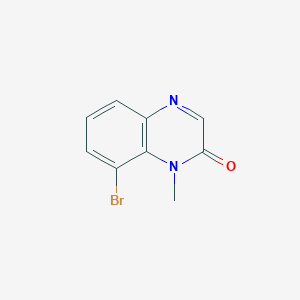
![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
